molecular formula C8H9NOS B2735656 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile CAS No. 1484301-61-2

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile

Cat. No.: B2735656
CAS No.: 1484301-61-2
M. Wt: 167.23
InChI Key: VXOYKFYDGSXERX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a methoxy group, a nitrile group, and a thiophene ring with a methyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Methylthiophene-2-carbaldehyde} + \text{Methoxyacetonitrile} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as described above. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the choice of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylthiophene: Similar in structure but with an acetyl group instead of a methoxy and nitrile group.

    5-Methoxy-2-benzimidazolethiol: Contains a methoxy group and a thiophene ring but differs in the rest of the structure.

Uniqueness

2-Methoxy-2-(5-methylthiophen-2-yl)acetonitrile is unique due to the combination of its methoxy, nitrile, and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methoxy-2-(5-methylthiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(11-6)7(5-9)10-2/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOYKFYDGSXERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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